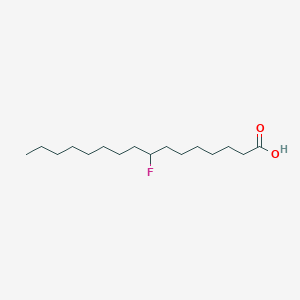![molecular formula C9H15BrO3 B14416239 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 84298-08-8](/img/structure/B14416239.png)
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1,4,6-trioxaspiro[46]undecane is a chemical compound characterized by its unique spiro structure, which includes a bromomethyl group and three oxygen atoms within its ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is usually carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
科学研究应用
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It is used in the design of novel materials with specific properties, such as polymers and resins.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to engage in specific interactions with its targets.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
- 2-(Chloromethyl)-1,4,6-trioxaspiro[4.6]undecane
- 2-(Hydroxymethyl)-1,4,6-trioxaspiro[4.6]undecane
Uniqueness
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane is unique due to its specific combination of a bromomethyl group and a spiro ring system with three oxygen atoms. This structure imparts distinct chemical properties, such as reactivity and stability, which are not found in its analogs with different substituents or ring compositions. The presence of the bromomethyl group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
84298-08-8 |
|---|---|
分子式 |
C9H15BrO3 |
分子量 |
251.12 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C9H15BrO3/c10-6-8-7-12-9(13-8)4-2-1-3-5-11-9/h8H,1-7H2 |
InChI 键 |
GGUKQDWBRZPOCW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(OCC1)OCC(O2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
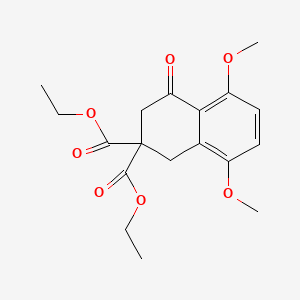
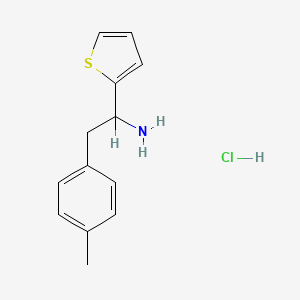

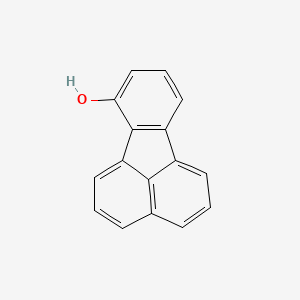
![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
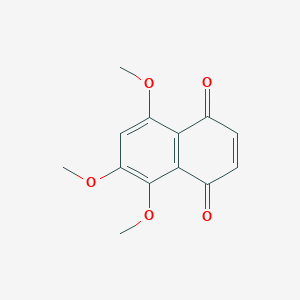
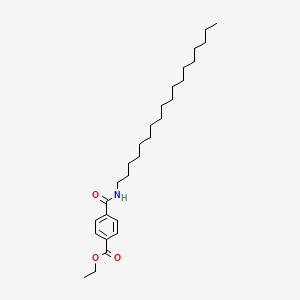
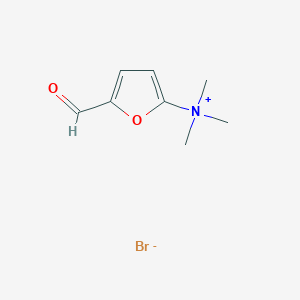
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)

